molecular formula C7H7N5 B1672337 Fenamole CAS No. 5467-78-7

Fenamole

Cat. No. B1672337
CAS RN: 5467-78-7
M. Wt: 161.16 g/mol
InChI Key: ULIDRMKBVYYVIQ-UHFFFAOYSA-N
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Description

Fenamole is a small molecule that has been investigated for the supportive care of side effects and dental plaque . It belongs to the class of organic compounds known as phenyltetrazoles and derivatives .


Molecular Structure Analysis

Fenamole has a molecular formula of C7H7N5 and an average mass of 161.164 Da . It consists of a tetrazole bound to a phenyl group . The molecule contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

Fenamole has a density of 1.5±0.1 g/cm3, a boiling point of 369.7±25.0 °C at 760 mmHg, and a flash point of 177.4±23.2 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, 1 freely rotating bond, and a polar surface area of 70 Å2 .

Scientific Research Applications

Application in Veterinary Parasitology

Fenamole, known as fenbendazole, has been extensively studied in veterinary parasitology. Research has shown its efficacy in treating various helminth infections in animals. For instance, Varlamova (2018) conducted a study examining the influence of increased doses of fenbendazole supramolecular complex on sheep. This study found that even at increased dosages, fenbendazole did not adversely affect the clinical, hematological, and biochemical parameters of the sheep (Varlamova, 2018). Additionally, Varlamova et al. (2021) developed a methodology for the application of the supramolecular complex of fenbendazole against helminthosis in ruminants, providing insights into its mode of action and toxicological properties (Varlamova, 2021).

Enhancing Drug Delivery Systems

Studies have explored the use of fenbendazole in enhancing drug delivery systems. Arkhipov et al. (2019) investigated the efficiency of fenbendazole based on nanosized supramolecular delivery systems, demonstrating improved efficacy against various helminth infections in animals (Arkhipov et al., 2019). Similarly, another study by Arkhipov et al. (2019) highlighted the influence of mechanochemical technology on the efficacy of fenbendazole's supramolecular complex, showing a significant increase in its anthelmintic properties (Arkhipov et al., 2019).

Environmental Impact and Toxicology

Research on fenbendazole also includes its environmentalimpact and toxicology. A study by Aydemir and Bilaloğlu (2004) evaluated the genotoxic effects of fenarimol and propamocarb, providing insights into their impact on mouse bone marrow. This study contributes to understanding the potential environmental and health implications of these compounds (Aydemir & Bilaloğlu, 2004).

Influence on Embryonic Development

The influence of fenbendazole on embryonic development has also been a subject of research. Varlamova et al. (2022) conducted an investigation into the embryotropic effects of the supramolecular complex of fenbendazole. Their findings indicate that this compound does not induce toxic effects on the fetus in sheep when administered during different stages of pregnancy (Varlamova et al., 2022).

Homeostasis in Cattle

The tolerability and impact of fenbendazole on homeostasis in cattle were studied by Varlamova and Arkhipov (2018). This research provided evidence that fenbendazole in various dosages does not adversely affect the clinical, hematological, and biochemical indices in cattle, supporting its safety and efficacy in veterinary use (Varlamova & Arkhipov, 2018).

properties

IUPAC Name

1-phenyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDRMKBVYYVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048694
Record name Fenamol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenamole

CAS RN

5467-78-7
Record name Fenamole
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Record name Fenamole [USAN:INN]
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Record name Fenamole
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Record name FENAMOLE
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Record name Fenamol
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Record name Fenamole
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Record name FENAMOLE
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Synthesis routes and methods

Procedure details

To a warm (50° C.), stirred solution of N'-phenylhydrazinecarboximidamide monohydroiodide (86.4 g, 0.31 mol) in water (300 mL) was added in one portion 70% nitric acid (2.80 mL, 0.0435 mol) followed by dropwise addition of a solution of silver nitrate (52.66 g, 0.3100 mol) in water (70 mL). The resulting suspension was allowed to cool over 30 minutes. To the still warm (+35° C.) mixture was added concentrated hydrochloric acid (3.6 mL). The solids were filtered off and washed with hot water (60 mL). The filtrate and washings were combined and acidified with concentrated hydrochloric acid (22.3 mL). The mixture was chilled (+5° C.) and stirred while a solution of sodium nitrite (21.46 g, 0.3110 mol) in water (70 mL) was added dropwise. The temperature of the solution was kept below 8° C. by controlling the addition rate. The solution was stirred for 15 minutes. To the mixture was added powdered sodium carbonate (36.14 g, 0.341 mol) in small portions to avoid excessive foaming. The resulting precipitate was stirred for 2 days. The solids were filtered off, washed with water (3×20 mL), and dried under house vacuum/air bleed at 45° C.; yield 38.77 g (77.4%), mp=158.5°-159.5° C.
Quantity
86.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
21.46 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
36.14 g
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
52.66 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.